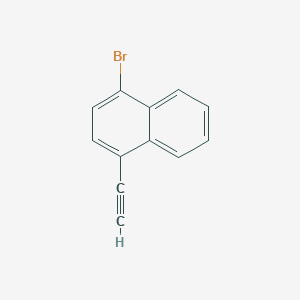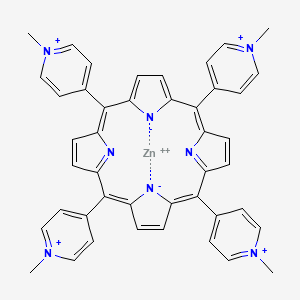
JC-1 chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JC-1 chloride: (5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine chloride) is a cationic dye widely used in scientific research to study mitochondrial membrane potential. This compound is particularly useful in apoptosis studies, where it helps to monitor mitochondrial health by exhibiting potential-dependent accumulation in mitochondria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: JC-1 chloride is synthesized through a series of chemical reactions involving the condensation of tetrachlorobenzimidazole with tetraethylbenzimidazolium chloride. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: JC-1 chloride primarily undergoes reactions related to its role as a fluorescent dye. It can form J-aggregates at higher concentrations or higher mitochondrial membrane potentials, resulting in a shift in fluorescence emission from green to red .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to changes in its fluorescence properties.
Reduction: Reducing agents can affect the dye’s fluorescence by altering its electronic structure.
Substitution: this compound can undergo substitution reactions with nucleophiles, although these are less common in its typical applications.
Major Products: The major products formed from these reactions are typically different fluorescent species of this compound, such as monomers and J-aggregates, which are used to indicate changes in mitochondrial membrane potential .
Wissenschaftliche Forschungsanwendungen
Chemistry: JC-1 chloride is used as a fluorescent probe to study the properties of various chemical environments, particularly those involving changes in membrane potential .
Biology: In biological research, this compound is extensively used to monitor mitochondrial health and function. It is a key tool in apoptosis studies, where it helps to detect early changes in mitochondrial membrane potential .
Medicine: this compound is used in medical research to study the effects of drugs on mitochondrial function. It is also employed in high-throughput screening assays to identify potential therapeutic compounds .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the development and testing of new drugs, particularly those targeting mitochondrial function .
Wirkmechanismus
JC-1 chloride exerts its effects by selectively accumulating in the mitochondria of living cells. At low concentrations, it exists as monomers that emit green fluorescence. At higher concentrations or higher mitochondrial membrane potentials, it forms red fluorescent J-aggregates. The ratio of red to green fluorescence is used to measure mitochondrial membrane potential, providing insights into mitochondrial health and activity .
Vergleich Mit ähnlichen Verbindungen
Rhodamine 123: Another mitochondrial dye used to study membrane potential but with different fluorescence properties.
Tetramethylrhodamine methyl ester (TMRM): A dye similar to JC-1 chloride but with different spectral characteristics.
MitoTracker dyes: A family of dyes used for mitochondrial staining with varying properties and applications.
Uniqueness: this compound is unique in its ability to form J-aggregates, which provide a distinct red fluorescence signal at higher mitochondrial membrane potentials. This property makes it particularly useful for ratiometric measurements of mitochondrial membrane potential, allowing for more accurate and reliable assessments of mitochondrial health .
Eigenschaften
CAS-Nummer |
34444-93-4 |
|---|---|
Molekularformel |
C44H36N8Zn+4 |
Molekulargewicht |
742.2 g/mol |
IUPAC-Name |
zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H36N8.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |
InChI-Schlüssel |
YNJPEFIZCXXDIS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


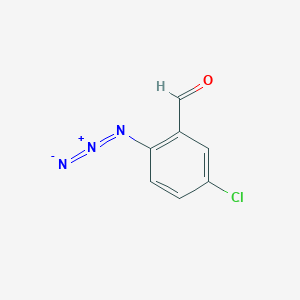

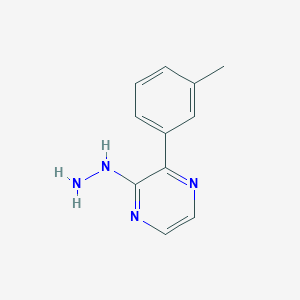
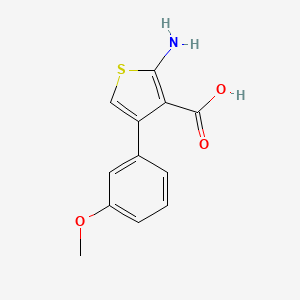
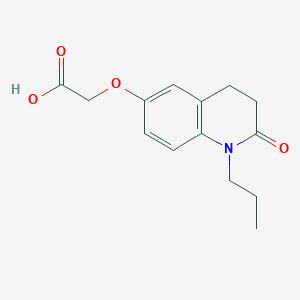

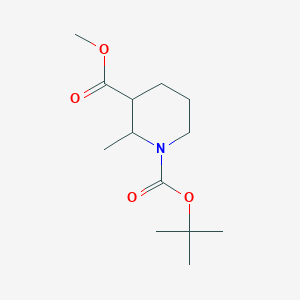
![Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside](/img/structure/B15090823.png)



![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)
